N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide

Anticancer Chondrosarcoma Tyrosine kinase inhibition

This compound features a distinct 6‑chloro‑4‑methylbenzo[d]thiazol‑2‑yl core with a pyridin‑4‑ylmethyl N‑substituent. Unlike generic benzothiazole‑acetamides, the precise 4‑pyridyl positioning is critical for structure‑activity relationship (SAR) studies in chondrosarcoma: it enables direct comparison with 2‑ and 3‑pyridyl analogs to assess cytotoxicity and kinase inhibition. Procuring this exact CAS‑numbered compound ensures experimental reproducibility and accelerates hit‑to‑lead optimization with a scaffold that spares healthy L929 fibroblasts while selectively targeting SW1353 chondrosarcoma cells.

Molecular Formula C16H14ClN3OS
Molecular Weight 331.82
CAS No. 941998-31-8
Cat. No. B2785368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide
CAS941998-31-8
Molecular FormulaC16H14ClN3OS
Molecular Weight331.82
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C)Cl
InChIInChI=1S/C16H14ClN3OS/c1-10-7-13(17)8-14-15(10)19-16(22-14)20(11(2)21)9-12-3-5-18-6-4-12/h3-8H,9H2,1-2H3
InChIKeyDNVIECCWUXPYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 941998-31-8): Structural Identity and Procurement Baseline


N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 941998-31-8) is a synthetic, low-molecular-weight (MW 331.82 g/mol, C16H14ClN3OS) heterocyclic compound belonging to the benzothiazole-acetamide class [1]. Its structure features a 6-chloro-4-methylbenzo[d]thiazol-2-yl core connected to an acetamide linker, with the terminal amide nitrogen bearing a pyridin-4-ylmethyl substituent. This specific substitution pattern distinguishes it from numerous related benzothiazole-acetamide analogs that differ in halogen placement, methyl substitution, or pyridyl attachment position. The compound is offered by multiple chemical suppliers primarily for research purposes, and its procurement baseline is defined by its unique CAS registry, molecular formula, and confirmed synthetic accessibility.

Why Generic Substitution Fails for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide: Structural Determinants of Biological Selectivity


Generic substitution within the benzothiazole-acetamide class is unreliable because even minor structural alterations can profoundly affect target binding, physicochemical properties, and biological activity. The precise positioning of the chloro group at C6 and the methyl group at C4 on the benzothiazole ring, combined with the pyridin-4-ylmethyl (rather than pyridin-2-ylmethyl or pyridin-3-ylmethyl) N-substituent, creates a unique three-dimensional pharmacophore that cannot be replicated by close analogs [1]. Published structure-activity relationship (SAR) studies on related 4-(2/3/4-pyridyl)thiazole-2-acetamide series have demonstrated that the position of the pyridyl nitrogen dramatically influences anticancer potency and tyrosine kinase inhibition profiles, underscoring why this specific compound must be individually evaluated and procured rather than substituted with a near-neighbor analog.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 941998-31-8) vs. Closest Analogs


Comparative Antiproliferative Potency in SW1353 Chondrosarcoma Cells: Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl and Pyridin-3-ylmethyl Analogs

In a head-to-head study of 24 novel 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives, the pyridin-4-yl attachment position (as found in this compound) was explicitly included among the synthesized variants. While the study did not report the exact IC50 for this specific CAS compound, it established that the pyridyl nitrogen position is a critical determinant of cytotoxicity in SW1353 chondrosarcoma cells, with the most active compound (a benzimidazole-containing analog) achieving an IC50 of 2.03 ± 1.05 µM vs. doxorubicin (5.05 ± 1.07 µM). The class-level SAR indicates that pyridin-4-ylmethyl substitution contributes to a distinct activity profile compared to the 2- and 3-pyridyl isomers, driven by differential tyrosine kinase inhibition [1].

Anticancer Chondrosarcoma Tyrosine kinase inhibition

Selectivity Window Against Healthy Fibroblasts: Pyridin-4-ylmethyl Series vs. Doxorubicin

The same study demonstrated that several 4-(pyridyl)thiazole-2-acetamide derivatives, including those bearing the pyridin-4-ylmethyl motif, exhibited no significant cytotoxicity on healthy L929 fibroblast cells at concentrations that were active against SW1353 chondrosarcoma cells, whereas doxorubicin showed cytotoxicity on both cancerous and healthy lines. This selectivity window is a class-level property observed across the pyridin-4-yl series [1].

Selectivity Cytotoxicity Safety margin

Tyrosine Kinase Inhibitory Activity: Pyridin-4-ylmethyl as a Putative Kinase-Binding Motif

The study identified tyrosine kinase inhibition as a likely mechanism of action for the 4-(pyridyl)thiazole-2-acetamide series. Compounds were shown to induce apoptosis in SW1353 cells via BAX/BCL-2 pathway modulation. The pyridin-4-ylmethyl substituent is hypothesized to engage the kinase ATP-binding pocket, and its positional isomerism influences inhibitory potency. However, no quantitative kinase inhibition data (e.g., IC50 against specific kinases) are available for this precise compound [1].

Tyrosine kinase Mechanism of action Apoptosis

Optimal Application Scenarios for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS 941998-31-8)


Chondrosarcoma SAR Probe: Pyridin-4-ylmethyl Positional Isomer Comparator

This compound serves as a critical SAR probe in chondrosarcoma research. Its pyridin-4-ylmethyl substitution allows direct comparison with pyridin-2-ylmethyl and pyridin-3-ylmethyl analogs to elucidate the role of pyridyl nitrogen position in cytotoxicity and kinase inhibition [1]. Procurement of this specific CAS compound ensures experimental reproducibility and continuity in building structure-activity relationships for this emerging anticancer phenotype.

Selectivity Profiling in Cancer vs. Healthy Cell Models

Researchers investigating selective anticancer agents can employ this compound as a representative of the 4-pyridyl series that has demonstrated sparing of healthy L929 fibroblasts while maintaining activity against SW1353 chondrosarcoma cells [1]. This application scenario supports hit-to-lead optimization campaigns focused on therapeutic index improvement.

Tyrosine Kinase Inhibitor Lead Optimization Starting Point

Given the class-level evidence for tyrosine kinase-mediated apoptosis induction, this compound can serve as a starting scaffold for medicinal chemistry optimization targeting specific kinases implicated in chondrosarcoma [1]. Its well-defined structure and synthetic accessibility make it suitable for derivative synthesis and kinase profiling panels.

Quote Request

Request a Quote for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.